molecular formula C10H18O2 B095952 Hexyl tiglate CAS No. 16930-96-4

Hexyl tiglate

Cat. No.: B095952
CAS No.: 16930-96-4
M. Wt: 170.25 g/mol
InChI Key: MZNHUHNWGVUEAT-UHFFFAOYSA-N
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Description

Natural Occurrence and Phytochemical Significance

Phytochemical Distribution and Plant Sources

Hexyl tiglate is distributed across multiple plant families, serving as a marker compound in essential oils. Key sources include:

Plant Species Family Reported Concentration Reference
Artemisia annua Asteraceae Trace amounts
Lonicera japonica Caprifoliaceae Trace amounts
Hamamelis virginiana Hamamelidaceae Trace amounts
Gardenia jasminoides Rubiaceae 2.4%
Lavandula angustifolia Lamiaceae 0.1%–0.3%
Proteaceae family members Proteaceae Trace amounts

Notably, Gardenia jasminoides (jasmine) flowers exhibit higher concentrations of this compound compared to other species, often co-occurring with cis-3-hexenyl tiglate and geranyl angelate. In Lavandula angustifolia (English lavender), this compound is a minor ester, overshadowed by dominant components like linalyl acetate and linalool.

Role in Plant Defense Mechanisms and Ecological Interactions

This compound, as a volatile ester, participates in plant defense strategies through multiple pathways:

  • Antimicrobial Activity :
    Esters like this compound contribute to the antimicrobial properties of essential oils. For example, Lavandula angustifolia essential oils inhibit bacterial and fungal pathogens, though this compound’s specific role remains understudied.

  • Ecological Interactions :

    • Herbivore Deterrence : Volatile esters may repel herbivores by altering plant odor profiles.
    • Pollinator Attraction : While linalool and linalyl acetate dominate lavender’s floral scent, minor esters like this compound modulate olfactory signals to attract specific pollinators.
  • Stress Response :
    In Gardenia jasminoides, esters such as this compound are synthesized in response to environmental stressors, enhancing resistance to pathogens or oxidative damage.

Comparative Analysis of Esters in Essential Oils

The composition of esters varies significantly across plant species, reflecting evolutionary adaptations and ecological niches:

Gardenia jasminoides

In jasmine flowers, esters dominate the essential oil profile:

Compound Concentration Functional Role
cis-3-Hexenyl tiglate 3.1% Primary ester, antimicrobial
This compound 2.4% Minor ester, contributes to aroma
Geranyl angelate 1.9% Floral scent modulation

Source:

Lavandula angustifolia

English lavender exhibits a distinct ester profile, with linalyl derivatives dominating:

Compound Concentration Functional Role
Linalyl acetate 15.4%–42.0% Major scent component, anti-inflammatory
Lavandulyl acetate 2.7%–12.3% Floral aroma enhancer
This compound 0.1%–0.3% Minor volatile, ecological signaling

Source:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNHUHNWGVUEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066455
Record name 2-Butenoic acid, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19089-92-0, 16930-96-4
Record name Hexyl 2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19089-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl crotonate
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Preparation Methods

Hexyl tiglate can be synthesized through the esterification reaction between tiglic acid and hexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The balanced chemical equation for this reaction is:

Tiglic acid+HexanolHexyl tiglate+Water\text{Tiglic acid} + \text{Hexanol} \rightarrow \text{this compound} + \text{Water} Tiglic acid+Hexanol→Hexyl tiglate+Water

Industrial production methods often involve the use of continuous reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Hexyl tiglate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed from these reactions are tiglic acid, hexanol, and various oxidized derivatives.

Scientific Research Applications

Flavor and Fragrance Industry

Hexyl tiglate is widely used as a flavoring agent and fragrance ingredient due to its appealing sensory properties. Its fresh, green aroma is reminiscent of gardenia and nasturtium flowers, making it suitable for:

  • Perfumes : Utilized in formulations to impart a fresh and natural scent.
  • Food Flavoring : Employed in food products to enhance flavor profiles.

Case Study: Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated this compound's potential for skin sensitization and genotoxicity. The studies indicated no significant adverse effects at concentrations commonly used in fragrance applications, confirming its safety for consumer use .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development includes:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Contributing to the creation of new therapeutic agents.
  • Research on Esterification Reactions : this compound is often used in chemical research to study esterification processes and their implications in organic chemistry.

Chemical Research

In the realm of chemical research, this compound is utilized for:

  • Investigating Organic Transformations : Researchers employ this compound to explore various organic reactions, including hydrolysis and esterification.
  • Environmental Impact Studies : Evaluations have shown that this compound does not persist or bioaccumulate in the environment, making it a favorable compound for ecological studies .

Safety Profile

The safety profile of this compound has been rigorously assessed. Key findings include:

  • Non-Sensitizing : Studies confirm that this compound does not induce skin sensitization at typical concentrations used in cosmetic formulations .
  • Genotoxicity : In vitro studies indicate that this compound exhibits no mutagenic or clastogenic activity .
  • Irritation Potential : While prolonged skin contact may cause slight irritation, it is generally considered safe for use .

Summary Table of Applications

Application AreaDescriptionSafety Findings
Flavoring AgentUsed in food products for enhancing flavorsNon-sensitizing; safe at typical concentrations
Fragrance IngredientCommonly found in perfumes and personal care productsNo significant adverse effects reported
Pharmaceutical IntermediatesKey role in drug synthesisConfirmed non-genotoxic properties
Chemical ResearchStudied for organic reactionsEnvironmentally safe; non-persistent

Mechanism of Action

The mechanism of action of hexyl tiglate primarily involves its interaction with olfactory receptors due to its odorant properties. In biological systems, esters like this compound can be hydrolyzed by esterases, leading to the release of tiglic acid and hexanol. These metabolites can further participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares hexyl tiglate with three structurally related esters: cis-3-hexenyl tiglate , allyl tiglate , and hexyl acetate .

Property This compound cis-3-Hexenyl Tiglate Allyl Tiglate Hexyl Acetate
CAS No. 16930-96-4 67883-79-8 7493-71-2 142-92-7
Molecular Formula C₁₁H₂₀O₂ C₁₁H₁₈O₂ C₈H₁₂O₂ C₈H₁₆O₂
Molecular Weight 184.27 g/mol 182.26 g/mol 140.18 g/mol 144.21 g/mol
Density - 0.951 g/mL (25°C) - 0.867–0.873 g/mL
Boiling Point - 105°C (5 mmHg) - 169–171°C
Odor Profile Fruity, green Fresh, green Sharp, pungent (inferred) Sweet, fruity
Natural Sources Lavender, chamomile Gardenia jasminoides - Fruits, synthetic sources
Key Observations:
  • Chain Length and Branching: this compound and cis-3-hexenyl tiglate share the same tiglic acid group but differ in the alcohol component (hexanol vs. cis-3-hexenol). The unsaturated cis-3-hexenyl group in the latter reduces molecular weight and increases density compared to this compound .
  • Volatility : Allyl tiglate, with a shorter allyl chain, is expected to have higher volatility than this compound, though specific data are lacking. Hexyl acetate, with a simpler acetic acid moiety, has a higher boiling point (169–171°C) due to weaker intermolecular forces compared to the branched tiglate esters .

Functional and Application Differences

  • This compound: Primarily used in floral and herbal fragrances for its balanced green-fruity notes. Its moderate volatility makes it suitable for middle notes in perfumery .
  • cis-3-Hexenyl Tiglate: Contributes a fresher, grassier aroma due to the cis-3-hexenyl group. It is a key component in Gardenia jasminoides essential oil, enhancing its complexity .
  • Allyl Tiglate: Likely used for sharp, pungent accents in niche fragrances. Limited data suggest flammability risks under CLP regulations .
  • Hexyl Acetate : Widely employed in food flavoring (e.g., apple, pear) and cosmetics. Its simpler structure offers cost-effective synthesis .

Research Findings and Industrial Relevance

  • Natural Abundance: In Gardenia jasminoides, this compound (2.4%) and cis-3-hexenyl tiglate (3.1%) collectively account for 5.5% of the ester fraction, highlighting their synergistic role in aroma .
  • GC/MS Analysis: this compound exhibits a Kovats retention index (KI) of 1330 and retention time (RT) of 21.54 min under non-polar column conditions, distinguishing it from cis-3-hexenyl tiglate (RT: ~20 min, KI: ~1300) in chromatographic profiling .
  • Safety : Allyl tiglate requires stringent handling (flammability), whereas this compound and hexyl acetate are generally classified as low-risk in industrial settings .

Biological Activity

Hexyl tiglate, an ester derived from tiglic acid and hexanol, is recognized for its distinctive fruity odor and is primarily utilized in the fragrance and flavor industry. Its chemical formula is C₁₁H₂₀O₂, and it has been assigned the CAS Registry Number 16930-96-4. This article delves into the biological activities associated with this compound, including its safety profile, sensory properties, and potential applications in various fields.

This compound can be synthesized through two primary methods:

  • Esterification of hexanol with tiglic acid under acidic conditions.
  • Transesterification involving the reaction of tiglic acid with a hexyl alcohol derivative.

Both methods require precise control of reaction conditions to optimize yield and purity.

Safety and Toxicology

Research indicates that this compound exhibits a favorable safety profile, particularly in cosmetic formulations:

  • Skin Sensitization : Studies have shown that this compound does not cause significant skin sensitization at typical usage concentrations.
  • Genotoxicity : Evaluations suggest that it does not exhibit genotoxic effects, making it suitable for use in consumer products .
  • Environmental Impact : this compound is not persistent or bioaccumulative, further supporting its use in various applications.

Organoleptic Properties

This compound is noted for its organoleptic properties, which are crucial for its application in fragrances:

  • Odor Strength : It possesses a fresh, green, fruity scent that enhances the olfactory profile of perfumes.
  • Substantivity : The compound's lasting power at different concentrations has been extensively studied to ensure well-balanced fragrance formulations.

Study on Sensory Properties

A study analyzed the performance of mice trained to detect this compound among other odorants. The results indicated that:

  • Mice trained on tiglate targets exhibited a performance drop when exposed to increasing background odorants, suggesting that similar chemical structures may act as distractors during detection tasks .

Comparative Biological Activity

This compound has been compared with other compounds regarding its biological activities. A comprehensive study highlighted:

CompoundAntioxidant ActivityAntibacterial ActivityHemolytic Activity
This compoundModerateLowNone
Other Esters (e.g., Ethyl Butyrate)HighModerateLow

This table illustrates that while this compound has moderate antioxidant properties, it does not exhibit significant antibacterial or hemolytic activities compared to other esters .

Applications in Industry

This compound's unique properties make it valuable in various sectors:

  • Fragrance Industry : Used extensively in perfumes for its appealing scent.
  • Flavoring Agents : Incorporated into food products to enhance flavor profiles.
  • Cosmetics : Its safety profile allows for inclusion in skincare products without significant risk of irritation or sensitization .

Q & A

Q. Q1. What validated experimental protocols exist for synthesizing hexyl tiglate, and how can reproducibility be ensured?

Methodological Answer :

  • Synthesis : Use esterification of tiglic acid with hexanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .
  • Reproducibility : Document molar ratios, reaction temperature (±1°C precision), and purification steps (e.g., fractional distillation). Include NMR (¹H/¹³C) and FTIR spectra for structural validation, cross-referenced with spectral databases .

Q. Q2. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer :

  • Stability Testing : Use accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with HPLC quantification. Include controls for oxidative degradation (e.g., exposure to UV light) and hydrolysis (pH 3–9 buffers) .
  • Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life. Compare degradation products with reference standards using LC-MS .

Q. Q3. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., plant extracts)?

Methodological Answer :

  • Extraction : Optimize solvent polarity (e.g., hexane:ethyl acetate gradients) and validate recovery rates via spike-and-recovery experiments .
  • Quantification : Use GC-MS with selective ion monitoring (SIM) or UPLC-PDA, calibrated against certified reference materials. Report limits of detection (LOD) and quantification (LOQ) with triplicate measurements .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer :

  • Experimental Design : Conduct dose-response assays across multiple cell lines (e.g., mammalian vs. bacterial). Normalize data to cell viability controls (MTT assay) and statistical power analysis (α=0.05, β=0.2) .
  • Contradiction Analysis : Compare solvent systems (e.g., DMSO vs. ethanol) and purity thresholds (>98% by GC). Use meta-analysis to identify confounding variables (e.g., solvent cytotoxicity) .

Q. Q5. What computational strategies are suitable for predicting this compound’s structure-activity relationships (SAR)?

Methodological Answer :

  • In Silico Modeling : Perform molecular docking (AutoDock Vina) with target proteins (e.g., bacterial efflux pumps). Validate predictions with MD simulations (GROMACS) and free-energy calculations (MM-PBSA) .
  • Data Integration : Cross-reference SAR with experimental IC₅₀ values and physicochemical descriptors (logP, polar surface area) from QSAR databases .

Q. Q6. How can researchers address gaps in understanding this compound’s enantiomeric effects?

Methodological Answer :

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases. Confirm enantiopurity via circular dichroism (CD) spectroscopy .
  • Biological Assays : Test isolated enantiomers in target bioassays (e.g., enzyme inhibition). Apply enantioselective molecular dynamics to explain differential activity .

Data Management and Reporting

Q. Q7. What guidelines ensure transparent reporting of this compound research in peer-reviewed journals?

Methodological Answer :

  • Data Tables : Include raw data (e.g., peak areas, retention times) and processed results (mean ± SD) in supplementary files. Label figures/tables with descriptive captions (e.g., “Fig. 1: Dose-dependent inhibition of S. aureus by this compound”) .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectra in public repositories (e.g., NIH’s PubChem) .

Q. Q8. How should conflicting spectral data (e.g., NMR shifts) be reconciled in publications?

Methodological Answer :

  • Validation : Re-run spectra under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent). Compare with literature values (SciFinder, Reaxys) and report deviations >0.1 ppm .
  • Peer Review : Provide raw FID files or JCAMP-DX spectra for editorial verification .

Literature and Data Gaps

Q. Q9. What strategies identify understudied applications of this compound in interdisciplinary research?

Methodological Answer :

  • Systematic Reviews : Use Boolean search strings in PubMed/Scopus (e.g., “this compound AND (bioactivity OR catalysis)”). Apply PRISMA frameworks to map evidence gaps .
  • Cross-Disciplinary Analysis : Explore patents (e.g., USPTO, Espacenet) for industrial applications (e.g., green solvents) and compare with academic literature .

Q. Q10. How can researchers mitigate biases in this compound toxicity studies?

Methodological Answer :

  • Blinded Experiments : Use double-blind protocols for cell culture/animal studies. Validate findings with orthogonal assays (e.g., comet assay for DNA damage) .
  • Meta-Regression : Adjust for publication bias via funnel plots and Egger’s test. Share negative results in preprint repositories (e.g., bioRxiv) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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